molecular formula C11H8BrN3 B11853621 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole

Cat. No.: B11853621
M. Wt: 262.10 g/mol
InChI Key: VHEFFBXTPOIOFK-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole is a heterocyclic compound that features both indole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole typically involves the reaction of 5-bromoindole with pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromoindole is reacted with pyrazole boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole is unique due to its specific combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

5-bromo-2-pyrazol-1-yl-1H-indole

InChI

InChI=1S/C11H8BrN3/c12-9-2-3-10-8(6-9)7-11(14-10)15-5-1-4-13-15/h1-7,14H

InChI Key

VHEFFBXTPOIOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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